molecular formula C9H12O2S B12124922 2-(Thiophen-2-ylmethyl)butanoic acid

2-(Thiophen-2-ylmethyl)butanoic acid

Cat. No.: B12124922
M. Wt: 184.26 g/mol
InChI Key: KRFLKYJDVNURPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-ylmethyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of thiophene-2-carbaldehyde with butanoic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. These methods may utilize advanced catalytic systems to enhance yield and selectivity. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-ylmethyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .

Scientific Research Applications

2-(Thiophen-2-ylmethyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-ylmethyl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The thiophene ring’s electron-rich nature allows it to participate in various interactions, contributing to its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiophen-2-ylmethyl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

2-(thiophen-2-ylmethyl)butanoic acid

InChI

InChI=1S/C9H12O2S/c1-2-7(9(10)11)6-8-4-3-5-12-8/h3-5,7H,2,6H2,1H3,(H,10,11)

InChI Key

KRFLKYJDVNURPF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=CS1)C(=O)O

Origin of Product

United States

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